molecular formula C10H10BrNO2 B14786256 Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

Cat. No.: B14786256
M. Wt: 256.10 g/mol
InChI Key: VBUHMTOQYRHNCN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of heterocyclic chemistry, primarily due to their utility in cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. The bromine atom in 2-bromopyridine (B144113) derivatives is a particularly effective leaving group in various transition metal-catalyzed reactions. chemicalbook.comwikipedia.org

The reactivity of 2-bromopyridines is influenced by the electron-withdrawing nature of the pyridine ring nitrogen, which affects the electron density at the carbon atoms of the ring. The bromine at the 2-position is susceptible to nucleophilic substitution and is a key handle for introducing molecular diversity. chempanda.comidexlab.com This makes compounds like Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate valuable precursors for the synthesis of more complex substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. chempanda.com

Table 1: General Reactivity of 2-Bromopyridine

Reaction TypeReagentsProduct Type
Nucleophilic Aromatic SubstitutionStrong Nucleophiles2-Substituted Pyridines
Cross-Coupling (e.g., Suzuki, Heck)Organoboron reagents, Alkenes2-Arylpyridines, 2-Vinylpyridines
LithiationOrganolithium reagents2-Lithiopyridine

Significance of α,β-Unsaturated Esters in Synthetic Organic Chemistry

The α,β-unsaturated ester functional group, in this case, the ethyl prop-2-enoate moiety, is one of the most versatile functionalities in organic synthesis. These Michael acceptors are susceptible to conjugate addition by a wide range of nucleophiles, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. nih.gov

This reactivity is fundamental to many carbon chain extension and functionalization strategies. Furthermore, the double bond can participate in various cycloaddition reactions, and the ester group can be hydrolyzed, reduced, or converted to other functional groups. researchgate.netnih.gov The presence of this moiety in this compound provides a reactive site for constructing more elaborate molecular frameworks. nih.govresearchgate.net

Historical Development and Evolution of Synthetic Approaches to Related Pyridine-Substituted Acrylates

The synthesis of pyridine-substituted acrylates is deeply rooted in the development of palladium-catalyzed cross-coupling reactions. The groundbreaking work of Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, which was recognized with the 2010 Nobel Prize in Chemistry, laid the foundation for the efficient construction of carbon-carbon bonds. icmpp.ronobelprize.org

The Mizoroki-Heck reaction, often simply called the Heck reaction, has been particularly instrumental. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, in the presence of a base. mdpi.comnih.gov The synthesis of compounds like this compound is a direct application of this powerful methodology, likely involving the coupling of a 2-bromo-3-halopyridine with ethyl acrylate (B77674).

Over the decades, the Heck reaction has evolved significantly, with the development of more efficient catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, and the expansion of the substrate scope to include less reactive halides. nih.govorganic-chemistry.org These advancements have made the synthesis of complex molecules like pyridine-substituted acrylates more accessible and efficient.

Table 2: Illustrative Heck Reaction for the Synthesis of a Pyridine-Substituted Acrylate

Reactant 1Reactant 2CatalystBaseSolventProduct
5-bromopyridin-2-amineethyl acrylatedichlorobis(tri-o-tolylphosphine)palladiumtriethylamine (B128534)N,N-dimethylformamideEthyl (E)-3-(6-aminopyridin-3-yl)acrylate

This table presents a known reaction for a related compound to illustrate the synthetic approach. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C10H10BrNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3

InChI Key

VBUHMTOQYRHNCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(N=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate

Precursor Identification and Availability for Synthesis

The successful synthesis of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate is critically dependent on the selection and availability of appropriate starting materials. The molecular structure of the target compound logically dictates the key precursors: a bromopyridine derivative and an acrylate (B77674) ester building block.

Bromopyridine Derivatives as Key Starting Materials

The foundational precursor for introducing the bromopyridine moiety is a suitably functionalized bromopyridine. For the synthesis of this compound, 2-bromo-3-formylpyridine, also known as 2-bromopyridine-3-carbaldehyde, is a primary and logical starting material. pipzine-chem.comnih.gov This compound provides the necessary 2-bromopyridine (B144113) core with an aldehyde group at the 3-position, which is reactive towards condensation reactions. pipzine-chem.com Other related bromopyridine derivatives can also serve as precursors, depending on the chosen synthetic strategy.

Acrylate Ester Building Blocks

The three-carbon chain with an ethyl ester group is typically introduced using an acrylate ester building block. Ethyl acrylate is a common and commercially available reagent for this purpose. Alternatively, reagents that can generate the acrylate structure in situ, such as ethyl acetate (B1210297) in certain condensation reactions, are also employed. The choice of the acrylate source is often dictated by the specific reaction conditions and the desired yield.

Direct Synthetic Routes

The construction of this compound from its precursors is primarily achieved through two major classes of reactions: condensation reactions and metal-catalyzed cross-coupling strategies.

Condensation Reactions

Condensation reactions represent a classical and straightforward approach to forming the carbon-carbon double bond in the target molecule. These reactions typically involve the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group. In the context of synthesizing this compound, this would involve the reaction of 2-bromopyridine-3-carbaldehyde with a reagent like ethyl acetate in the presence of a base.

While direct literature for this specific reaction is not abundant, the general principles of reactions like the Claisen-Schmidt condensation are applicable. The base deprotonates the α-carbon of the ester, creating a nucleophile that attacks the aldehyde carbon of the bromopyridine derivative. A subsequent dehydration step then forms the desired α,β-unsaturated ester.

Table 1: Representative Condensation Reaction Conditions

Aldehyde Precursor Acrylate Source Base Solvent Typical Temperature

Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. For the synthesis of this compound, palladium-catalyzed reactions are particularly prominent.

The Heck reaction is a powerful tool for the arylation of alkenes. acs.org In this case, it would involve the coupling of a bromopyridine derivative with ethyl acrylate in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide (2-bromopyridine derivative) to a Pd(0) species, followed by migratory insertion of the alkene (ethyl acrylate) into the palladium-aryl bond. The final step is a β-hydride elimination, which regenerates the catalyst and releases the desired product.

Table 2: Typical Conditions for Palladium-Catalyzed Heck Reaction

Bromopyridine Derivative Alkene Palladium Catalyst Ligand Base Solvent Temperature (°C)
2-Bromo-3-iodopyridine (B1280457) Ethyl acrylate Pd(OAc)₂ PPh₃ Et₃N DMF 100

Research has shown that the choice of ligand and base can significantly influence the efficiency of the Heck reaction. researchgate.netacs.org For instance, sterically bulky phosphine (B1218219) ligands can be crucial for reactions involving N-heteroaryl halides, which are known to sometimes poison the palladium catalyst. nih.gov The reaction conditions can be optimized to achieve high yields of the desired product. researchgate.net

Alternative Transition Metal-Catalyzed Coupling Approaches

While the Heck reaction is a prominent method, other transition metal-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound and its analogues. These methods offer alternative pathways that may provide advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

One such powerful alternative is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. conicet.gov.ar This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. nih.gov For the synthesis of the target molecule, this would entail a two-step process: first, a Sonogashira coupling of 2-bromo-3-iodopyridine with a protected acetylene, followed by deprotection and subsequent reaction to form the ethyl prop-2-enoate moiety. Pyridine (B92270) and pyrimidine (B1678525) derivatives have been shown to be effective ligands in forming palladium catalysts suitable for Sonogashira couplings. conicet.gov.ar

Another relevant approach is the Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide. While not a direct route to the acrylate, it is a versatile method for creating the initial carbon-carbon bond on the pyridine ring, which can then be further functionalized.

A study on the Mizoroki-Heck cross-coupling of 3-bromopyridine (B30812) with butyl acrylate highlighted the use of a supramolecular palladium catalyst. This catalyst demonstrated enhanced reactivity due to remote zinc-nitrogen interactions with the pyridine substrate, leading to more efficient reactions at high temperatures. rsc.org Although this study used 3-bromopyridine, the principles can be extended to the 2-bromo-3-substituted pyridine system of the target compound.

The following table summarizes the yield of the Heck-type coupling product of 3-bromopyridine and butyl acrylate under different solvent conditions using a supramolecular palladium catalyst. rsc.org

Table 1: Influence of Solvent on Supramolecular Palladium-Catalyzed Mizoroki-Heck Reaction

Entry Solvent Yield of Butyl 3-(pyridin-3-yl)acrylate (%)
1 Toluene 78
2 Mesitylene 75
3 1,4-Dioxane 71
4 DMF (1:3 with Toluene) 65
5 DMF (1:1 with Toluene) 55

Indirect Synthetic Approaches via Strategic Functional Group Interconversions

A prominent indirect method is the Horner-Wadsworth-Emmons (HWE) reaction . conicet.gov.arwikipedia.orgresearchgate.net This reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate (B1237965) ylide to form an alkene. In this case, the synthesis would commence with 2-bromopyridine-3-carboxaldehyde. This aldehyde is then reacted with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base to yield this compound. The HWE reaction is well-known for its high stereoselectivity, typically favoring the formation of the (E)-isomer. wikipedia.orgresearchgate.net The versatility of the HWE reaction makes it a valuable tool in natural product synthesis. conicet.gov.ar

Similarly, the Wittig reaction can be employed. libretexts.orgudel.eduwebassign.net This reaction utilizes a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to convert the carbonyl group of 2-bromopyridine-3-carboxaldehyde into the desired carbon-carbon double bond. libretexts.orgwebassign.net The Wittig reaction is a fundamental and widely used method for alkene synthesis. udel.edu While stabilized ylides in Wittig reactions tend to favor the (E)-isomer, the stereoselectivity can be influenced by the reaction conditions and the specific ylide used. webassign.net

These indirect approaches hinge on the availability of the key intermediate, 2-bromopyridine-3-carboxaldehyde. This aldehyde can be prepared from the corresponding alcohol, 2-bromo-3-(hydroxymethyl)pyridine, through oxidation, or from other precursors via functional group interconversion.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency of the synthesis of this compound, particularly through transition metal-catalyzed methods like the Heck reaction, is critically dependent on the optimization of various reaction parameters.

The choice of the palladium catalyst and its associated ligands is paramount for a successful Heck reaction. Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors. orgsyn.org The performance of the catalyst is often enhanced by the addition of ligands, which can stabilize the palladium species and influence both reactivity and selectivity.

N-Heterocyclic carbenes (NHCs) have emerged as highly effective ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating properties and thermal stability. nih.govresearchgate.net A study on the Heck reaction of aryl bromides with n-butyl acrylate demonstrated that a catalytic system composed of Pd(dba)₂ and a phosphine-imidazolium salt was highly efficient. organic-chemistry.org Another investigation into the Heck reaction of aryl halides with ethyl acrylate utilized an air and moisture-stable imidazolium-based palladate pre-catalyst that converts to the active Pd-NHC species under the reaction conditions. ugent.be

The following table illustrates the effect of different palladium catalysts on the Heck coupling of 4-bromoanisole (B123540) with n-butyl acrylate, providing insights applicable to the synthesis of the target compound. ugent.be

Table 2: Evaluation of Different Palladium Pre-catalysts

Entry Catalyst (1.4 mol%) Base (2.0 equiv.) Temperature (°C) Yield (%)
1 [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] K₂CO₃ 100 98
2 [IPr·H][Pd(η³-2-Me-allyl)Cl₂] K₂CO₃ 100 95
3 Pd(OAc)₂ K₂CO₃ 100 65
4 PdCl₂ K₂CO₃ 100 58

In some cases, aqueous media or solvent-free conditions have been successfully utilized. For instance, the Heck reaction of aryl bromides in a DMF/H₂O mixture has been reported to proceed efficiently. nih.gov The use of water as a solvent is environmentally benign and can sometimes enhance reaction rates. researchgate.net A study on the Heck reaction of 4-bromoanisole with n-butyl acrylate showed that DMF was the optimal solvent, leading to a 98% yield. ugent.be

The following table presents the effect of different solvents on the yield of the Heck reaction between 4-bromoanisole and n-butyl acrylate. ugent.be

Table 3: Effect of Solvent on the Mizoroki-Heck Reaction

Entry Solvent Temperature (°C) Yield (%)
1 DMF 100 98
2 NMP 100 93
3 1,4-Dioxane 100 85
4 Toluene 100 75
5 Acetonitrile 80 45

The temperature of the reaction significantly affects the rate of the Heck coupling. Typically, elevated temperatures, often in the range of 80-140 °C, are required to achieve a reasonable reaction rate, especially for less reactive aryl bromides. nih.gov However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. The optimal temperature is a balance between achieving a good reaction rate and maintaining catalyst stability.

Reaction time is another critical parameter that needs to be optimized. The progress of the reaction is usually monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion. Prolonged reaction times can sometimes lead to the formation of undesired side products.

The choice of base is also crucial for the Heck reaction. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), as well as organic bases like triethylamine (B128534) (NEt₃), are commonly used. rsc.orgorganic-chemistry.org The base is required to neutralize the hydrogen halide that is formed during the catalytic cycle. A study on the Heck reaction of 4-bromoanisole with n-butyl acrylate found that potassium carbonate was the most effective base. ugent.be

The following table shows the effect of different bases on the Heck reaction of 4-bromoanisole and n-butyl acrylate. ugent.be

Table 4: Optimization of the Base for the Mizoroki-Heck Reaction

Entry Base (2.0 equiv.) Temperature (°C) Yield (%)
1 K₂CO₃ 100 98
2 Cs₂CO₃ 100 95
3 K₃PO₄ 100 92
4 Na₂CO₃ 100 88
5 NEt₃ 100 75

Stereoselective Synthesis of this compound Isomers (E/Z)

The geometry of the double bond in this compound is a critical aspect of its structure, leading to the possibility of (E) and (Z) isomers. The control of this stereochemistry is a key consideration in its synthesis.

In the context of the Heck reaction , the reaction is generally known to have a high preference for the formation of the (E)-isomer (trans-selectivity). organic-chemistry.org This is due to the syn-elimination of the palladium hydride species from the most stable, sterically least hindered conformation of the alkyl-palladium intermediate.

For indirect methods like the Horner-Wadsworth-Emmons reaction , the stereochemical outcome is highly predictable and can be controlled. The use of stabilized phosphonate ylides, such as triethyl phosphonoacetate, strongly favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org The stereoselectivity can be influenced by factors such as the nature of the phosphonate, the base, the solvent, and the reaction temperature. For example, using lithium, sodium, or potassium salts of the phosphonate can affect the E/Z ratio. wikipedia.org

The Wittig reaction also offers a means to control the stereochemistry, although it can be less predictable than the HWE reaction. The use of stabilized ylides, like (carbethoxymethylene)triphenylphosphorane, generally leads to the predominant formation of the (E)-isomer. webassign.net The stereoselectivity of the Wittig reaction is influenced by the reactivity of the ylide, the structure of the aldehyde, and the reaction conditions.

By carefully selecting the synthetic method and optimizing the reaction conditions, it is possible to achieve a high degree of stereocontrol in the synthesis of this compound, preferentially obtaining either the (E) or (Z) isomer.

Scalability and Process Intensification Considerations for Industrial Synthesis of this compound

The industrial-scale synthesis of this compound, a substituted pyridyl acrylate, presents a unique set of challenges and opportunities in process chemistry. While specific large-scale manufacturing data for this compound is not extensively published, an analysis of analogous Heck coupling reactions, particularly those involving halo-pyridines and acrylates, provides a clear framework for understanding the key considerations for its scalable and intensified production. The likely synthetic route would involve a palladium-catalyzed Heck reaction between a di-substituted pyridine, such as 2,3-dibromopyridine, and ethyl acrylate.

Key Scalability Challenges:

Catalyst Selection and Deactivation: Palladium catalysts, while highly effective for Heck reactions, are expensive. On a large scale, catalyst deactivation, leading to incomplete conversion and product contamination with residual palladium, becomes a significant economic and regulatory issue. The choice of ligands for the palladium catalyst is crucial for stability and activity at an industrial scale.

Reaction Conditions: Translating optimal laboratory conditions (e.g., solvent, temperature, pressure) to a large-scale reactor can be complex. Issues such as heat and mass transfer limitations can arise, potentially leading to side reactions and decreased yields.

Product Purification: The removal of the palladium catalyst, unreacted starting materials, and byproducts from the final product often requires multiple purification steps, such as chromatography, which can be costly and generate significant waste on an industrial scale.

"Green" Chemistry Considerations: Traditional Heck reactions often utilize organic solvents that are not environmentally friendly. The pharmaceutical industry is increasingly focused on adopting greener solvents and more sustainable processes.

Process Intensification Strategies:

To address these scalability challenges, several process intensification strategies can be employed for the synthesis of this compound.

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages for this type of reaction. pharmasalmanac.com Continuous flow reactors have a high surface-area-to-volume ratio, which allows for superior heat and mass transfer. This enhanced control can lead to higher yields, improved selectivity, and safer operation, especially for exothermic reactions. pharmasalmanac.com For the synthesis of pyridyl acrylates, a continuous flow setup would enable precise control over reaction time and temperature, minimizing the formation of impurities. researchgate.netnih.gov

Heterogeneous Catalysis: To simplify catalyst removal and enable recycling, the use of heterogeneous palladium catalysts is a key process intensification strategy. These catalysts, where the palladium is supported on a solid material (e.g., charcoal, silica), can be easily filtered from the reaction mixture. This approach not only reduces the cost associated with the catalyst but also minimizes palladium contamination in the final product.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate Heck reactions, leading to shorter reaction times and often improved yields. nih.gov On an industrial scale, specialized microwave reactors can be used to intensify the synthesis, increasing throughput without the need for excessively high temperatures.

The following table summarizes a comparative analysis of traditional batch processing versus an intensified continuous flow process for a generic Heck reaction relevant to the synthesis of this compound.

ParameterTraditional Batch ProcessIntensified Continuous Flow Process
Reactor Type Large stirred-tank reactorMicroreactor or tubular flow reactor
Heat Transfer Limited by surface areaExcellent, high surface-area-to-volume ratio
Mass Transfer Can be inefficient, leading to side reactionsHighly efficient mixing
Reaction Time Hours to daysSeconds to minutes
Safety Potential for thermal runaway with large volumesInherently safer due to small reaction volumes
Scalability "Scaling-up" requires larger reactors"Scaling-out" by adding more reactors in parallel
Catalyst Recovery Often requires complex workupCan be integrated with packed-bed catalysts for easy separation

Detailed Research Findings on Analogous Reactions:

Research on the Heck reaction of various aryl bromides with acrylates provides valuable insights. For instance, studies have demonstrated the successful gram-scale synthesis of related trisubstituted alkenes using a green Heck reaction protocol with a supported palladium catalyst and ethanol (B145695) as a solvent. nih.gov These findings suggest that a similar "green" approach could be developed for the industrial synthesis of this compound, replacing hazardous solvents and simplifying the process.

Furthermore, the development of highly active palladium catalysts, including those with N-heterocyclic carbene (NHC) ligands, has been shown to be effective for the Heck coupling of challenging substrates like electron-deficient aryl chlorides. While 2-bromopyridine presents its own set of reactivity challenges, these advanced catalyst systems offer a promising avenue for achieving high efficiency in the synthesis of the target molecule.

Chemical Reactivity and Transformation Pathways of Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate

Reactions Involving the Pyridyl Bromine Moiety of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate

The bromine atom at the 2-position of the pyridine (B92270) ring is a key handle for a variety of synthetic transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom activates the ring towards attack by nucleophiles, especially at the ortho and para positions. In the case of this compound, the bromine atom is at the 2-position (ortho to the nitrogen), making it a favorable site for SNAr reactions.

The general mechanism involves the addition of a nucleophile to the carbon bearing the bromine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed in these reactions. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Bromopyridine (B144113) Derivatives

Nucleophile Reagent Product Conditions Reference
Methoxide Sodium methoxide 2-Methoxypyridine derivative Methanol, heat General Knowledge
Thiophenolate Sodium thiophenolate 2-(Phenylthio)pyridine derivative DMF, heat General Knowledge

Diverse Metal-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-bromo-substituted pyridine moiety of this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. researchgate.net this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to form biaryl compounds.

The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent in the presence of a base. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Arylboronic Acid Catalyst Ligand Base Solvent Product Reference
Phenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ Toluene/Water 2-Phenylpyridine derivative researchgate.net
4-Methoxyphenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ DME/Water 2-(4-Methoxyphenyl)pyridine derivative General Knowledge

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrsc.org This reaction provides a versatile method for synthesizing a wide range of substituted aminopyridines from this compound. Both primary and secondary amines, including anilines and various aliphatic amines, can be used as coupling partners.

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. The success of the reaction often depends on the use of bulky, electron-rich phosphine (B1218219) ligands that promote the reductive elimination step.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Amine Catalyst Ligand Base Solvent Product Reference
Aniline Pd₂(dba)₃ BINAP NaOt-Bu Toluene N-Phenylpyridin-2-amine derivative wikipedia.org
Morpholine Pd(OAc)₂ XPhos K₃PO₄ Dioxane 2-Morpholinopyridine derivative General Knowledge

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction allows for the introduction of an alkynyl group at the 2-position of the pyridine ring of this compound. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

The mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle includes oxidative addition of the bromopyridine to Pd(0), followed by transmetalation with the copper acetylide, and reductive elimination to yield the alkynylated pyridine. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.

Table 4: Illustrative Conditions for Sonogashira Coupling of 2-Bromopyridines

Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product Reference
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N THF 2-(Phenylethynyl)pyridine derivative researchgate.net
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NEt DMF 2-((Trimethylsilyl)ethynyl)pyridine derivative General Knowledge

Reactions of the α,β-Unsaturated Ester Functional Group

The ethyl prop-2-enoate moiety in this compound is an electron-deficient alkene, making it susceptible to attack by nucleophiles and participation in various cycloaddition reactions.

A key reaction of this system is the Michael (or conjugate) addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. researchgate.net A wide range of nucleophiles, including amines, thiols, and carbanions (such as enolates and Grignard reagents), can participate in this reaction. The reaction is typically catalyzed by a base, which activates the nucleophile, or a Lewis acid, which activates the α,β-unsaturated ester.

Furthermore, the electron-deficient double bond can act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition, with electron-rich dienes to form six-membered rings. rsc.org It can also participate in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to generate five-membered heterocyclic rings. wikipedia.org These cycloaddition reactions are powerful methods for the construction of complex cyclic systems.

Table 5: Potential Reactions of the α,β-Unsaturated Ester Moiety

Reaction Type Reagent Product Type General Conditions Reference
Michael Addition Thiophenol 3-(Phenylthio)propanoate derivative Base catalyst (e.g., Et₃N) researchgate.net
Michael Addition Diethyl malonate Adduct with a new C-C bond at the β-position Base catalyst (e.g., NaOEt) General Knowledge
Diels-Alder Reaction Cyclopentadiene Bicyclic adduct Heat or Lewis acid catalyst rsc.org

Conjugate (Michael) Addition Reactions

The α,β-unsaturated ester system in this compound is a prime candidate for conjugate or Michael addition reactions. In this type of reaction, nucleophiles add to the electrophilic β-carbon of the carbon-carbon double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this transformation. For instance, the aza-Michael addition of secondary amines to ethyl acrylate (B77674) is a well-established reaction that proceeds efficiently. researchgate.net Similarly, the addition of thiols to acrylates, often catalyzed by amines or phosphines, provides a straightforward route to β-thioether derivatives. rsc.org

While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous to other pyridinyl acrylates. The reaction of 3-hydroxypyridine (B118123) with alkyl propiolates in the presence of triphenylphosphine, for example, proceeds via a nucleophilic addition mechanism to yield the corresponding acrylate. sid.ir In the case of the target molecule, the 2-bromo substituent may exert an electronic influence on the pyridine ring, potentially modulating the electrophilicity of the acrylate system. The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final saturated product.

Table 1: Representative Michael Addition Reactions with Acrylate Systems

Nucleophile Catalyst/Conditions Product Type
Secondary Amine LiClO4, solvent-free β-Amino ester researchgate.net
Thiol Amine or Phosphine β-Thio ester rsc.org
Enolate Base 1,5-Dicarbonyl compound
Organocuprate N/A β-Alkylated ester

Cycloaddition Reactions, Including Diels-Alder Chemistry

The carbon-carbon double bond of the acrylate moiety can act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, a conjugated diene reacts with the dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ester group.

Hydrogenation and Other Reduction Processes

The α,β-unsaturated double bond of this compound can be selectively reduced to the corresponding saturated ester. This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through transfer hydrogenation. For example, various carbon-carbon double bonds in α,β-unsaturated ketones can be effectively reduced using ammonium (B1175870) formate (B1220265) as a hydrogen source in the presence of Pd/C. organic-chemistry.org

A key challenge in the reduction of this specific molecule is the presence of the 2-bromo substituent on the pyridine ring, which is susceptible to hydrodebromination under certain hydrogenation conditions. Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve selective reduction of the double bond without affecting the C-Br bond. Milder reducing agents or specific catalytic systems may be required. For instance, iridium-catalyzed 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydride donor has been shown to be highly selective for the C=C double bond, leaving other functional groups intact. mdpi.com

Table 2: Potential Reduction Methods for α,β-Unsaturated Esters

Reagent/Catalyst Conditions Selectivity
H₂, Pd/C Varies Potential for hydrodebromination
Ammonium Formate, Pd/C Refluxing methanol Good for C=C reduction organic-chemistry.org
Iridium catalyst, Formic Acid Water High selectivity for 1,4-reduction mdpi.com
Sodium Borohydride In presence of certain additives Can achieve 1,4-reduction

Olefin Metathesis Reactions

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. harvard.edu this compound can potentially participate in cross-metathesis reactions with other olefins. However, the presence of the pyridine nitrogen can pose a challenge, as it can coordinate to the metal catalyst (typically ruthenium-based) and lead to catalyst deactivation. nih.gov

Despite this challenge, successful examples of cross-metathesis involving olefins containing N-heteroaromatics have been reported. Strategies to overcome catalyst deactivation include the use of more robust catalysts, protection of the nitrogen atom, or modification of the electronic properties of the pyridine ring. For instance, the presence of electron-withdrawing groups on the pyridine ring can decrease the basicity of the nitrogen atom and allow the metathesis to proceed. nih.gov A successful cross-metathesis has been reported between an alkene containing a 2-methoxy-5-bromopyridine and ethyl acrylate using a Grubbs-Hoveyda second-generation catalyst. nih.gov This suggests that under appropriate conditions, this compound could undergo cross-metathesis to generate more complex unsaturated systems.

Integrated Reactivity: Transformations Involving Both Functional Groups in Concert

The proximate arrangement of the α,β-unsaturated ester and the 2-bromopyridine moiety allows for a range of integrated chemical transformations where both functional groups participate in a concerted or sequential manner. These reactions are particularly valuable for the rapid construction of complex heterocyclic scaffolds.

Cascade and Tandem Reaction Sequences

Cascade or tandem reactions offer an efficient approach to molecular complexity by combining multiple bond-forming events in a single operation without the isolation of intermediates. This compound is a suitable substrate for such sequences. For example, a tandem reaction could be initiated by a Michael addition to the acrylate, followed by an intramolecular cyclization involving the 2-bromo position.

A plausible sequence could involve the addition of a suitable nucleophile to the acrylate, generating an enolate which could then undergo an intramolecular nucleophilic aromatic substitution of the bromide, although this would be dependent on the specific nucleophile and reaction conditions. More commonly, palladium-catalyzed tandem reactions, such as a tandem Suzuki polymerization/Heck cyclization, have been developed for the synthesis of complex conjugated polymers. nih.gov While not a direct analogy, this demonstrates the potential for combining reactions at both the vinyl and aryl halide sites.

Intramolecular Cyclization Processes

The 2-bromo substituent on the pyridine ring is a key handle for intramolecular cyclization reactions, particularly those catalyzed by transition metals like palladium. The intramolecular Heck reaction is a powerful method for the formation of cyclic compounds through the coupling of an aryl or vinyl halide with an alkene in the same molecule. wikipedia.org

In the case of this compound, an intramolecular Heck reaction could potentially lead to the formation of a fused heterocyclic system. The reaction would proceed via oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by intramolecular migratory insertion of the acrylate double bond into the palladium-carbon bond. Subsequent β-hydride elimination would then yield the cyclized product and regenerate the palladium catalyst. The regioselectivity of the cyclization (i.e., the size of the ring formed) would depend on the geometry of the transition state. Such intramolecular Heck reactions have been widely used to construct a variety of carbo- and heterocyclic ring systems. researchgate.netnih.gov

Derivatization at the Ester Group: Hydrolysis, Alcoholysis, and Amidation

The ethyl ester group in this compound is a key functional handle that allows for a variety of chemical transformations. These modifications are pivotal for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The primary reactions involving the ester moiety are hydrolysis, alcoholysis (transesterification), and amidation, each leading to a distinct class of compounds.

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 3-(2-bromopyridin-3-yl)propenoic acid, is a fundamental transformation. This reaction can be effectively carried out under either acidic or basic conditions.

Basic hydrolysis, often referred to as saponification, is a widely employed method for the hydrolysis of cinnamate (B1238496) esters. google.com This process typically involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) to ensure miscibility. google.comyoutube.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the free carboxylic acid. The progress of the reaction can be monitored by the disappearance of the ester and the formation of the carboxylate, which can be followed by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry.

Acid-catalyzed hydrolysis is an alternative route, although it may require longer reaction times compared to base-catalyzed methods. google.com This approach involves heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Table 1: Representative Conditions for the Hydrolysis of Cinnamate Esters

Catalyst Reagents Solvent Temperature Reaction Time Product
NaOH Ethyl Cinnamate, NaOH Ethanol/Water Reflux 3 hours Cinnamic Acid
KOH Ethyl Cinnamate, KOH Ethanol/Water Reflux Not specified Cinnamic Acid
H₂SO₄ Methyl Cinnamate, H₂SO₄ Water Not specified Not specified Cinnamic Acid

Alcoholysis, or transesterification, is a process where the ethyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is valuable for modifying the properties of the molecule, such as its solubility or volatility. The transesterification of acrylate esters can be catalyzed by both acids and bases. lookchem.com

In a typical procedure, this compound would be reacted with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). The equilibrium of the reaction can be shifted towards the product side by removing the ethanol that is formed, for instance, by distillation.

Recent advancements have focused on the use of heterogeneous catalysts to simplify product purification. For example, solid bases have been shown to be effective in the transesterification of ethyl acrylate. lookchem.com These catalysts can be easily filtered off at the end of the reaction, streamlining the workup process.

Table 2: Examples of Transesterification of Acrylate Esters

Substrate Alcohol Catalyst Temperature Product
Ethyl Acrylate n-Hexanol LiNO₃/γ-Al₂O₃ 353 K Hexyl Acrylate
Methyl Acrylate Various Alcohols Sulfuric Acid Not specified Alkyl Acrylates

The conversion of the ethyl ester to an amide derivative is achieved through the reaction with a primary or secondary amine. This transformation is significant as the resulting amides often exhibit interesting biological activities. The direct aminolysis of the ester can be challenging and may require elevated temperatures or the use of catalysts.

An alternative and often more efficient approach for the synthesis of amides from α,β-unsaturated esters involves a two-step process. The first step is the aza-Michael addition of the amine to the activated double bond, which is then followed by cyclization or other transformations. researchgate.net However, direct conversion to the amide is also possible. For instance, enzymatic methods have been developed for the amidation of acrylic esters, offering a milder and more selective alternative to traditional chemical methods. google.com These enzymatic reactions are typically carried out under mild conditions and can exhibit high chemoselectivity.

The reaction of this compound with an amine would lead to the formation of the corresponding N-substituted 3-(2-bromopyridin-3-yl)propenamide. The choice of the amine and the reaction conditions would be crucial in determining the outcome and yield of the reaction.

Table 3: Methods for the Synthesis of Amides from Acrylate Esters

Substrate Amine Catalyst/Method Conditions Product
Ethyl Acrylate Secondary Amines LiClO₄ Room Temperature, Solvent-free β-Amino Esters
Acrylic Ester Diamine Enzyme 20-100 °C Functionalized Amides

Mechanistic Investigations of Reactions Involving Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate

Elucidation of Reaction Mechanisms

The reactions of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate are predominantly governed by the reactivity of its two main functional groups: the 2-bromopyridine (B144113) ring and the ethyl prop-2-enoate chain. Mechanistic studies, largely inferred from analogous systems, suggest the involvement of well-established intermediates and transition states, particularly in palladium-catalyzed cross-coupling reactions.

Identification of Key Intermediates

In palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings, the catalytic cycle is initiated by the oxidative addition of the 2-bromopyridine moiety to a palladium(0) complex. This step is considered crucial and often rate-determining. The resulting key intermediate is a square planar organopalladium(II) complex, specifically an arylpalladium(II) halide species.

For instance, in a Heck reaction , this arylpalladium(II) intermediate coordinates with an alkene. Subsequent migratory insertion of the alkene into the palladium-carbon bond forms a new alkylpalladium(II) intermediate. This is followed by β-hydride elimination to yield the final product and a hydridopalladium(II) species, which then undergoes reductive elimination to regenerate the active palladium(0) catalyst. wikipedia.orglibretexts.org

In a Suzuki coupling , the arylpalladium(II) halide intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. researchgate.netmdpi.com This step involves the transfer of the organic group from boron to palladium, forming a diarylpalladium(II) or aryl-vinylpalladium(II) intermediate. Subsequent reductive elimination from this complex yields the C-C coupled product and regenerates the palladium(0) catalyst.

Similarly, in a Sonogashira coupling , the arylpalladium(II) halide intermediate reacts with a copper(I) acetylide, which is formed in situ from a terminal alkyne and a copper(I) salt. This transmetalation step generates an alkynylpalladium(II) intermediate, which then undergoes reductive elimination to form the coupled product.

Beyond cross-coupling reactions, the ethyl prop-2-enoate moiety can undergo Michael addition with various nucleophiles. researchgate.netnsf.gov The key intermediate in this reaction is an enolate, which is formed upon the conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated ester. This enolate intermediate is then protonated to give the final adduct.

Transition State Analysis and Energy Profiles

Detailed transition state analysis and energy profiles for reactions specifically involving this compound are not extensively documented in the literature. However, computational studies on related 2-bromopyridine systems in palladium-catalyzed reactions provide valuable insights.

For the oxidative addition step, the transition state involves the interaction of the C-Br bond with the electron-rich palladium(0) center. The energy barrier for this step is influenced by the electronic properties of the pyridine (B92270) ring and any substituents present. Electron-withdrawing groups on the pyridine ring can facilitate oxidative addition by making the carbon atom more electrophilic.

In the migratory insertion step of the Heck reaction, the transition state involves a four-membered ring-like structure containing the palladium, the aryl group, and the two carbons of the double bond. The regioselectivity of the insertion is determined by the steric and electronic properties of both the organopalladium complex and the alkene.

For the transmetalation step in Suzuki and Sonogashira couplings, the transition state involves the coordination of the organoboron or organocopper species to the palladium center, followed by the transfer of the organic group. The nature of the base and ligands plays a critical role in stabilizing this transition state and facilitating the transfer.

Kinetic Studies and Determination of Rate Laws

For example, in some Heck reactions, the migratory insertion step can become rate-limiting, particularly with electron-rich alkenes. researchgate.net In such cases, the reaction rate may show a dependence on the alkene concentration.

The following table summarizes the expected influence of reactant concentrations on the reaction rate for a typical Suzuki coupling where oxidative addition is the rate-determining step.

ReactantExpected Order of ReactionInfluence on Rate
This compoundFirst OrderRate increases linearly with concentration
Organoboron ReagentZero OrderRate is independent of concentration
Palladium CatalystFirst OrderRate increases linearly with concentration
BaseComplex DependenceRate is affected by the nature and concentration of the base

Stereochemical Outcomes and Diastereoselectivity in Synthetic Transformations

The stereochemical outcome of reactions involving this compound is particularly relevant in transformations that create new stereocenters.

In the Heck reaction , the migratory insertion of the alkene into the Pd-C bond proceeds via a syn-addition. The subsequent β-hydride elimination is also a syn-process. This sequence of syn-addition and syn-elimination typically results in the formation of the trans-substituted alkene product, which is often the thermodynamically more stable isomer. libretexts.org

In Michael addition reactions , the creation of one or two new stereocenters is possible, leading to the formation of diastereomers. The diastereoselectivity of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of chiral auxiliaries or catalysts. For instance, the use of chiral nucleophiles or catalysts can induce high levels of diastereoselectivity, affording one diastereomer in significant excess. nih.gov The stereochemical outcome is often rationalized by considering the transition state geometries that minimize steric interactions.

Role and Influence of Catalysts and Ligands on Reaction Pathways

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligands is paramount in controlling the reaction pathway, efficiency, and selectivity.

Ligands , typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role. They stabilize the palladium catalyst, preventing its decomposition into inactive palladium black. The steric and electronic properties of the ligands also profoundly influence the rates of the individual steps in the catalytic cycle.

The bite angle of bidentate phosphine (B1218219) ligands can influence the regioselectivity and stereoselectivity of the reaction.

The following interactive table illustrates the general effects of different ligand types on the key steps of a palladium-catalyzed cross-coupling reaction.

Ligand TypeSteric BulkElectron Donating AbilityEffect on Oxidative AdditionEffect on Reductive Elimination
Monodentate Phosphines (e.g., PPh₃)ModerateModerateModerate rateModerate rate
Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃)HighHighAcceleratesAccelerates
Biarylphosphines (e.g., SPhos)HighHighSignificantly acceleratesSignificantly accelerates
N-Heterocyclic Carbenes (NHCs)HighVery HighStrongly acceleratesStrongly accelerates

In addition to palladium catalysts, other transition metals or organocatalysts can be employed for different transformations of this compound. For instance, copper catalysts are often used in conjunction with palladium in Sonogashira couplings and can also catalyze certain types of nucleophilic substitution reactions on the pyridine ring.

Derivatization and Analog Synthesis from Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate

Modification of the Ester Group to Access Diverse Esters, Amides, and Carboxylic Acids

The ester functionality in ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate is a prime site for initial modifications, allowing for the synthesis of a variety of derivatives. Standard hydrolysis reactions, typically under basic conditions using reagents like sodium hydroxide (B78521), readily convert the ethyl ester into the corresponding carboxylic acid. This carboxylic acid serves as a crucial intermediate for the synthesis of a wide range of amides through coupling reactions with various primary and secondary amines, facilitated by common coupling agents.

Furthermore, transesterification reactions can be employed to replace the ethyl group with other alkyl or aryl moieties, leading to a library of different esters. This flexibility in modifying the ester group is fundamental in tuning the physicochemical properties of the resulting molecules.

Table 1: Examples of Ester and Amide Derivatives from this compound

Derivative TypeReagents and ConditionsResulting Functional Group
Carboxylic AcidNaOH, H₂O/EtOH, reflux-COOH
Methyl EsterCH₃OH, H₂SO₄ (cat.), reflux-COOCH₃
Benzyl EsterBenzyl alcohol, NaH-COOCH₂Ph
N-propylamide1. NaOH, H₂O/EtOH 2. Propylamine, DCC-CONH(CH₂)₂CH₃
N,N-diethylamide1. NaOH, H₂O/EtOH 2. Diethylamine, EDC-CON(CH₂CH₃)₂

Strategic Functionalization of the Pyridine (B92270) Ring System

The 2-bromo-substituted pyridine ring is a key feature that allows for extensive and strategic functionalization, significantly expanding the chemical space accessible from the parent compound.

Introduction of New Substituents at the Bromine Position

The bromine atom at the 2-position of the pyridine ring is highly susceptible to displacement through various palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming carbon-carbon bonds. researchgate.netnih.govwikipedia.org This reaction is tolerant of many functional groups and allows for the synthesis of biaryl and heteroaryl structures. researchgate.netnih.govwikipedia.org

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 2-alkynylpyridine derivatives. scirp.orgresearchgate.netsemanticscholar.orgsemanticscholar.org These products can serve as precursors for further transformations. scirp.orgresearchgate.netsemanticscholar.orgsemanticscholar.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the 2-bromopyridine (B144113) derivative with a variety of primary and secondary amines. figshare.comnih.govscispace.comresearchgate.netwikipedia.org This method is instrumental in synthesizing aminopyridine derivatives. figshare.comnih.govscispace.comresearchgate.netwikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

Coupling ReactionCoupling PartnerCatalyst SystemIntroduced Substituent
SuzukiArylboronic acidPd(PPh₃)₄, K₂CO₃Aryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, BINAP, NaOtBuAmino

Selective Electrophilic and Nucleophilic Aromatic Substitutions

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution. youtube.comquimicaorganica.org However, the presence of activating groups or harsh reaction conditions can facilitate substitution, typically at the 3- and 5-positions. quimicaorganica.org Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). stackexchange.comechemi.com The presence of a good leaving group like bromine at the 2-position makes this site particularly reactive towards nucleophiles. pearson.com Nucleophilic attack at the 2- and 4-positions is favored due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.comechemi.com

Chemical Modifications of the Alkene Moiety: Saturation, Epoxidation, and Dihydroxylation

The α,β-unsaturated ester system, also known as the alkene moiety, is another reactive site within the molecule that allows for a variety of chemical transformations. wikipedia.org

Saturation: The double bond can be readily reduced to a single bond through catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) and a hydrogen source. organic-chemistry.orgacs.orgnih.gov This process converts the α,β-unsaturated ester into a saturated ester. organic-chemistry.orgacs.orgnih.gov

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for the synthesis of various difunctionalized compounds.

Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions, leading to the formation of a diol. Asymmetric dihydroxylation can be employed to produce chiral diols.

Table 3: Transformations of the Alkene Moiety

TransformationReagentsResulting Moiety
SaturationH₂, Pd/CSaturated C-C bond
Epoxidationm-CPBAEpoxide ring
DihydroxylationOsO₄, NMODiol

Synthesis of Novel Pyridine-Fused Heterocyclic Systems

The strategic placement of functional groups in this compound and its derivatives allows for intramolecular cyclization reactions to construct novel pyridine-fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netias.ac.in For instance, derivatives of this compound can be utilized in the synthesis of pyrido[1,2-a]pyrimidines, which are known to possess a range of pharmacological properties. nih.govacs.orgnih.gov The synthesis of such fused systems often involves a sequence of reactions, including functional group manipulations and a final cyclization step, which can be promoted by heat or a catalyst. researchgate.netnih.govnih.govresearchgate.net

Generation of Chiral Analogues and Enantioselective Transformations

The creation of chiral centers is a critical aspect of modern drug discovery. This compound and its derivatives can be subjected to various enantioselective transformations to generate chiral analogues.

Asymmetric Hydrogenation: The use of chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, can achieve the enantioselective hydrogenation of the alkene moiety. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net This leads to the formation of chiral saturated esters with high enantiomeric excess. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net

Chiral Auxiliaries: The carboxylic acid derivative can be coupled with a chiral auxiliary, which can direct subsequent reactions to occur stereoselectively. After the desired transformation, the auxiliary can be cleaved to yield the chiral product.

Enantioselective Epoxidation and Dihydroxylation: Asymmetric versions of epoxidation (e.g., Sharpless epoxidation) and dihydroxylation (e.g., Sharpless asymmetric dihydroxylation) can be employed to introduce chirality at the alkene position.

The development of these chiral synthesis methods is crucial for the preparation of enantiomerically pure compounds, which often exhibit different biological activities.

Applications of Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate As a Synthetic Intermediate

Role in the Synthesis of Complex Pyridine-Containing Architectures

The structure of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate inherently lends itself to the construction of complex pyridine-containing architectures. The bromine atom on the pyridine (B92270) ring is a key functional group that can participate in a wide array of cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. In principle, this allows for the attachment of various aryl, alkyl, or alkynyl groups at the 2-position of the pyridine ring, leading to the elaboration of the core structure.

Simultaneously, the ethyl prop-2-enoate side chain offers another site for chemical modification. The double bond is susceptible to various addition reactions, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. This dual reactivity enables the construction of fused ring systems or the introduction of diverse side chains, contributing to the formation of complex and polyfunctional pyridine derivatives. Although specific examples of its use in creating large, intricate pyridine-based macrocycles or other complex architectures are not extensively documented, its potential for such applications is clear from a synthetic chemistry perspective.

Strategic Building Block in Heterocyclic Compound Synthesis

The utility of this compound extends to its role as a strategic building block in the synthesis of various heterocyclic compounds. The conjugated system of the acrylate (B77674) moiety attached to the pyridine ring can act as a Michael acceptor, allowing for the addition of nucleophiles. This reactivity can be harnessed to construct new heterocyclic rings fused to the pyridine core.

For instance, reaction with binucleophiles such as hydrazines, hydroxylamine, or ureas could potentially lead to the formation of pyrazoline, isoxazoline, or pyrimidinone rings, respectively, fused to or substituted on the pyridine framework. The bromine atom can then be used in subsequent steps to further functionalize the newly formed bicyclic or polycyclic heterocyclic system. This strategic approach allows for the rapid assembly of complex heterocyclic structures from a relatively simple starting material. The inherent reactivity of its functional groups makes it a promising precursor for novel heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Precursor Utility in the Creation of Diverse Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide variety of related structures is crucial for screening and identifying compounds with desired properties. This compound is an ideal precursor for the creation of such diverse chemical libraries.

The sequential or parallel modification of its two main reactive sites—the bromopyridine ring and the ethyl propenoate side chain—can lead to a large number of distinct molecules. For example, a library of compounds could be generated by first performing a set of different palladium-catalyzed cross-coupling reactions at the bromine position and then reacting the resulting products with a variety of Michael donors. Alternatively, the acrylate moiety could be modified first, followed by diversification at the pyridine ring. This combinatorial approach would allow for the systematic exploration of the chemical space around the 3-(pyridin-3-yl)prop-2-enoate scaffold, facilitating the discovery of new compounds with interesting biological activities or material properties.

While specific, large-scale library syntheses using this exact compound are not prominently reported, its potential as a versatile starting material for such endeavors is significant based on its chemical structure and the principles of combinatorial chemistry.

Advanced Characterization and Structural Analysis of Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate and Its Derivatives

Comprehensive Spectroscopic Analysis for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds. Although the specific spectra for Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate are not published, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the arrangement of hydrogen atoms. The ethyl group would show a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-O-), likely in the upfield region. The vinylic protons of the prop-2-enoate moiety would appear as doublets in the downfield region, with a coupling constant indicative of a trans configuration, which is generally more stable. The protons on the 2-bromopyridin-3-yl ring would exhibit characteristic shifts and coupling patterns in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by identifying all unique carbon environments. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the ethyl group and the vinylic carbons would also have distinct signals. The carbon atoms of the pyridine (B92270) ring would appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic shift.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to show strong absorption bands corresponding to the key functional groups. A prominent peak for the C=O stretching vibration of the α,β-unsaturated ester is expected around 1710-1730 cm⁻¹. The C=C stretching vibration of the alkene and the aromatic ring would likely appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons would be observed above 3000 cm⁻¹, while those for the ethyl group would be just below 3000 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS):

Mass spectrometry would provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would correspond to the exact mass of this compound. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (M⁺ and M⁺+2 peaks with nearly equal intensity). Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.

Table 1: Predicted Spectroscopic Data for this compound

Technique Functional Group Predicted Chemical Shift / Frequency / m/z
¹H NMREthyl (CH₃)~1.3 ppm (triplet)
Ethyl (-CH₂-)~4.2 ppm (quartet)
Vinylic Protons~6.5-8.0 ppm (doublets)
Pyridine Protons~7.5-8.5 ppm (multiplets)
¹³C NMRCarbonyl (C=O)~166 ppm
Vinylic Carbons~120-145 ppm
Pyridine Carbons~120-155 ppm
Ethyl Carbons~14, 61 ppm
IRC=O Stretch~1720 cm⁻¹
C=C Stretch~1640 cm⁻¹
C-O Stretch~1250 cm⁻¹
C-Br Stretch~600-700 cm⁻¹
Mass Spec.Molecular Ion (M⁺)Expected m/z corresponding to C₁₀H₁₀BrNO₂
Isotopic PatternM⁺ and M⁺+2 peaks in ~1:1 ratio

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available, studies on related pyridylacrylic acids provide valuable insights into the likely solid-state conformation. For instance, the crystal structure of (E)-3-(pyridin-4-yl)acrylic acid reveals an almost planar structure with an E-configuration about the double bond researchgate.netnih.gov.

It is expected that this compound would also adopt a largely planar conformation in the solid state to maximize π-conjugation between the pyridine ring, the double bond, and the carbonyl group. The bromine atom and the ethyl ester group would be the main substituents influencing the crystal packing through intermolecular interactions such as halogen bonding and dipole-dipole interactions.

Table 2: Hypothetical Crystallographic Parameters for this compound (based on analogs)

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Molecular ConformationPredominantly planar
Key Torsion AnglesC(ring)-C=C-C(O) close to 180°
Intermolecular InteractionsHalogen bonding (Br···N or Br···O), C-H···O hydrogen bonds, π-π stacking

Conformational Analysis and Investigation of Stereochemical Properties

The conformational flexibility of this compound primarily arises from rotation around the single bonds. The most significant of these are the C(ring)-C(vinyl) bond and the C(vinyl)-C(carbonyl) bond.

The stereochemistry of this compound is centered around the C=C double bond, which can exist as either the E (entgegen) or Z (zusammen) isomer. The E-isomer is generally the thermodynamically more stable and, therefore, the predominant form due to reduced steric hindrance between the pyridine ring and the ester group. The specific synthetic route employed would determine the isomeric ratio of the final product.

Theoretical and Computational Chemistry Studies on Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in unraveling the electronic structure and reactivity of molecules. For Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate, DFT methods such as B3LYP with an appropriate basis set (e.g., 6-31G(d,p)) can be employed to optimize the molecular geometry and compute a range of electronic properties. mdpi.comnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.comresearchgate.net For substituted pyridine (B92270) derivatives, the distribution of HOMO and LUMO densities can pinpoint the regions most susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas of high electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom might exhibit positive potential. mdpi.commdpi.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors are valuable for comparing the reactivity of different molecules within a series. mdpi.com

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Resistance to change in electron distribution or charge transfer.
Global Electrophilicity Index (ω) ω = χ2/(2η)The ability of a molecule to accept electrons.

Table 1: Key Global Reactivity Descriptors Calculated from HOMO and LUMO Energies.

Molecular Modeling for Understanding Intramolecular and Intermolecular Interactions

The three-dimensional structure and the non-covalent interactions within and between molecules are critical determinants of their physical and biological properties. Molecular modeling techniques are employed to explore these aspects.

Intramolecular Interactions: In this compound, intramolecular interactions can influence its conformational preferences. For instance, weak hydrogen bonds or steric interactions between the substituents on the pyridine ring and the propenoate side chain can affect the planarity of the molecule. The presence of the bromine atom can also lead to specific intramolecular contacts. rsc.orgmdpi.com

Intermolecular Interactions: The way molecules of this compound interact with each other in the solid state or in solution is governed by a variety of intermolecular forces. These can include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while C-H groups can act as weak hydrogen bond donors. nih.govcambridgemedchemconsulting.com

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. Studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable. researchgate.net

Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on another molecule. rsc.org

Computational methods like Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to characterize and quantify these non-covalent interactions. rsc.orgmdpi.com

Interaction TypePotential Sites on this compoundSignificance
Hydrogen Bonding Pyridine Nitrogen (acceptor), C-H groups (donor)Influences crystal packing and solubility.
π-π Stacking Pyridine ringContributes to the stability of molecular aggregates.
Halogen Bonding Bromine atomCan direct molecular assembly in the solid state.

Table 2: Potential Intermolecular Interactions for this compound.

Reaction Pathway Modeling and Simulation of Energetic Profiles

Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights into transition states and reaction intermediates. This is particularly useful for understanding the reactivity of this compound in various chemical transformations.

For instance, in a nucleophilic substitution reaction on the pyridine ring, computational methods can be used to map out the potential energy surface of the reaction. This involves locating the transition state structure and calculating the activation energy barrier. By comparing the energetic profiles of different possible pathways, the most likely reaction mechanism can be determined. researchgate.net Isotopic labeling studies, in conjunction with computational modeling, can further validate proposed mechanisms. acs.org

The simulation of reaction pathways can also shed light on the regioselectivity of reactions. For example, in electrophilic aromatic substitution, calculations can predict whether the substitution is more likely to occur at the C-4, C-5, or C-6 position of the 2-bromopyridine (B144113) ring by comparing the stabilities of the corresponding reaction intermediates (sigma complexes). slideshare.net

Prediction of Spectroscopic Properties and Conformational Preferences

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of new compounds.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. chemrxiv.org

NMR Spectroscopy: The chemical shifts (δ) and spin-spin coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are valuable for interpreting experimental NMR spectra and can help in assigning the signals to the correct nuclei within the molecule. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can be correlated with experimental spectra. mdpi.com

Conformational Preferences: The relative energies of different conformers of this compound can be calculated to determine the most stable conformations. This is particularly important for flexible molecules where rotation around single bonds can lead to different spatial arrangements. For example, the orientation of the ethyl prop-2-enoate group relative to the pyridine ring can be investigated to find the global energy minimum structure. mdpi.comacs.orgrsc.org

Spectroscopic TechniquePredicted PropertiesComputational Method
Infrared (IR) & Raman Vibrational frequencies and intensitiesDFT
Nuclear Magnetic Resonance (NMR) Chemical shifts (¹H, ¹³C) and coupling constantsGIAO
Ultraviolet-Visible (UV-Vis) Wavelengths of maximum absorption (λmax)TD-DFT

Table 3: Computational Prediction of Spectroscopic Properties.

Future Research Directions and Unexplored Reactivity of Ethyl 3 2 Bromopyridin 3 Yl Prop 2 Enoate

Development of Novel Catalytic Systems for Expedited and Selective Transformations

The presence of both a bromo- and a vinyl-substituent on the pyridine (B92270) ring of Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate opens avenues for a variety of catalytic transformations. Future research could focus on developing novel catalytic systems to achieve expedited and highly selective reactions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, at the C2-position (where the bromine is located) could be optimized. The development of new ligands for palladium could enhance reaction rates and yields, and even enable asymmetric transformations.

Furthermore, the vinyl group is amenable to a range of catalytic reactions. Ruthenium-catalyzed metathesis reactions could be explored to synthesize more complex dimeric structures or to perform ring-closing metathesis with another tethered alkene. Additionally, asymmetric hydrogenation of the double bond, catalyzed by chiral transition metal complexes (e.g., rhodium or iridium), would provide access to chiral pyridine derivatives, which are valuable building blocks in pharmaceutical synthesis. The development of catalysts that can selectively activate either the C-Br bond or the vinyl group would be a significant advancement.

Implementation of Sustainable and Green Chemistry Methodologies in Synthesis

Future synthetic strategies for this compound and its derivatives should prioritize the principles of green chemistry. This includes the use of environmentally benign solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents. nih.govresearchgate.net Microwave-assisted organic synthesis could be explored to accelerate reaction times and improve yields for the preparation of this compound and its subsequent modifications. nih.gov

Discovery of New Chemo- and Regioselective Functionalization Strategies

The inherent reactivity of the different functional groups in this compound allows for the exploration of new chemo- and regioselective functionalization strategies. The pyridine nitrogen can be activated to form pyridine N-oxides, which can then direct C-H functionalization at specific positions of the ring. nih.govmdpi.com This approach could enable the introduction of various substituents at positions that are otherwise difficult to access.

Furthermore, the bromine atom can be selectively replaced through nucleophilic aromatic substitution (SNAr) reactions, particularly if the pyridine ring is activated by an electron-withdrawing group. Developing conditions that allow for the selective functionalization of either the C-Br bond or the vinyl group in the presence of the other would be a key research goal. For example, selective metalation using reagents like TMPMgCl·LiCl followed by trapping with an electrophile could provide a route to selectively functionalize the pyridine ring. nih.gov

Exploration of Unconventional Ring Systems through Novel Cycloadditions and Annulations

The electron-deficient nature of the pyridine ring and the presence of the conjugated system in the prop-2-enoate moiety make this compound an interesting substrate for cycloaddition and annulation reactions. The vinyl group can act as a dienophile in Diels-Alder reactions, potentially leading to the formation of complex polycyclic structures. rsc.org Lewis acid catalysis could be employed to enhance the reactivity of the vinylpyridine system in such transformations. rsc.org

Moreover, the pyridine ring itself can participate in dearomatization reactions, such as [4+2] cycloadditions where it acts as the diene component, leading to the formation of dihydropyridine (B1217469) derivatives. mdpi.com The exploration of photochemical [2+2] cycloadditions involving the vinyl group could also yield novel cyclobutane-containing pyridine derivatives. nih.govacs.orgnih.gov These strategies would provide access to unconventional ring systems with potential applications in materials science and medicinal chemistry.

Advanced Mechanistic Insights through in situ and Time-Resolved Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methodologies. Advanced spectroscopic techniques, such as in situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reactions in real-time. acs.org This would allow for the identification of transient intermediates and the elucidation of reaction pathways.

For instance, in situ IR spectroscopy could be used to study the kinetics of catalytic reactions, providing valuable data for catalyst optimization. acs.org Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to study gas-phase reactions of pyridine derivatives, offering insights into their intrinsic reactivity. nih.gov Computational studies, such as density functional theory (DFT) calculations, could complement experimental work by providing theoretical models of transition states and reaction energy profiles, aiding in the prediction of reactivity and selectivity. acs.org

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 3-(2-bromopyridin-3-yl)prop-2-enoate?

A common approach involves photoredox catalysis using iridium complexes (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) paired with Hantzsch ester as a reductant. This method enables efficient coupling of brominated pyridine derivatives with acrylate esters under mild conditions, achieving high yields (~91%) after purification via flash column chromatography . Alternative routes may involve Heck coupling or nucleophilic substitution, depending on precursor availability.

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

Use programs like SHELXL for refinement and validation, ensuring proper handling of twinning or high-resolution data. Tools like PLATON (integrated in SHELX) can detect disorders, hydrogen bonding patterns, and geometric outliers. Cross-validate results with Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns and ester functionality.
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.
  • IR : Identify carbonyl (C=O) stretches (~1700 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and optical properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model HOMO-LUMO gaps, charge distribution, and nonlinear optical (NLO) behavior. For this compound, analyze electron-withdrawing effects of the bromopyridine group on conjugation and polarizability. Compare computational results with experimental UV-Vis and fluorescence spectra .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Twinning : Use TWINLAW in SHELXL to identify twin laws and refine fractional contributions.
  • Disorder : Apply PART and SUMP instructions to model disordered atoms/moieties.
  • Validation : Check ADDSYM in PLATON for missed symmetry and validate hydrogen bonds via graph-set analysis (e.g., Etter’s rules) .

Q. How does the bromine substituent influence reaction pathways in cross-coupling reactions?

The 2-bromo group on pyridine acts as a directing group, facilitating regioselective C-H functionalization. Computational studies (e.g., NBO analysis) reveal its electron-deficient nature enhances oxidative addition in palladium-catalyzed couplings. Compare reactivity with chloro or iodo analogs to assess leaving-group effects .

Q. What experimental design considerations are critical for studying hydrogen-bonding networks in this compound’s crystals?

  • Temperature : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion.
  • Resolution : Use synchrotron sources for high-resolution data (<0.8 Å) to pinpoint weak interactions.
  • Software : Employ OLEX2 or Mercury for visualizing and quantifying interactions (e.g., π-π stacking, halogen bonds) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Refinement

ParameterValue/SoftwarePurpose
Space GroupDetermined via XPREPSymmetry assignment
R-factor<5% (SHELXL)Measure of model accuracy
Twin FractionRefined via TWINLAWCorrect twinning artifacts
Hydrogen Bond GeometryPLATON/MercuryValidate intermolecular interactions

Q. Table 2. Computational Parameters for DFT Studies

Functional/Basis SetApplication
B3LYP/6-311++G(d,p)Optimize geometry, HOMO-LUMO
CAM-B3LYP/Def2-TZVPExcited-state properties
NBO 6.0Charge transfer analysis
Polarizable Continuum Model (PCM)Solvent effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.